Benzo(f)quinoline-9,10-diol-7,8-epoxide

Descripción general

Descripción

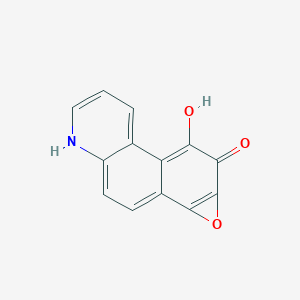

Benzo(f)quinoline-9,10-diol-7,8-epoxide is a complex organic compound belonging to the quinoline family It is characterized by the presence of an epoxide group and two hydroxyl groups attached to the quinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-9,10-diol-7,8-epoxide typically involves multi-step organic reactionsThe process often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Benzo(f)quinoline-9,10-diol-7,8-epoxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and substituted quinoline compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Benzo(f)quinoline-9,10-diol-7,8-epoxide has been investigated for its anticancer properties. Research indicates that derivatives of benzo(f)quinoline exhibit cytotoxic effects against various cancer cell lines. These compounds may interact with specific enzymes or receptors involved in cancer progression, although the precise mechanisms remain under study.

Antimicrobial Activity

Studies have shown that benzo(f)quinoline derivatives possess antimicrobial properties against bacteria, fungi, and parasites. This potential opens avenues for developing new antimicrobial agents to combat resistant strains of pathogens.

Case Study: Cytotoxicity Against Cancer Cells

A study demonstrated that benzo(f)quinoline derivatives exhibited selective cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Environmental Science

Toxicological Studies

this compound is part of a larger class of polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants. Its toxicological profile is essential for understanding the ecological risks associated with PAH contamination in soil and water systems. The U.S. Environmental Protection Agency (EPA) has established ecological soil screening levels (Eco-SSLs) for PAHs to assess their impact on terrestrial receptors .

Case Study: Ecological Risk Assessment

An ecological risk assessment conducted by the EPA evaluated the effects of PAHs on soil invertebrates and wildlife. The study utilized Eco-SSLs to determine safe concentration levels of benzo(f)quinoline and related compounds in soil environments .

Material Science

Polymer Interactions

Research has explored the interactions between benzo(f)quinoline and various polymers, revealing that it can form hydrogen bonds with polyacrylic acid-salt mixtures. These interactions can influence the solubility and stability of formulations containing benzo(f)quinoline, which is crucial for its application in drug delivery systems.

Mecanismo De Acción

The mechanism of action of Benzo(f)quinoline-9,10-diol-7,8-epoxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can inhibit certain enzymes, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Benzo(f)quinoline-9,10-diol-7,8-epoxide include other quinoline derivatives such as:

- Benzo(f)quinoline

- Benzo(a)phenanthridine

- Indenoquinoline

- Indoloquinoline

- Benzoacridine

- Tetrahydroquinoline

- Phenanthroline derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an epoxide group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Benzo(f)quinoline-9,10-diol-7,8-epoxide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its fused ring structure that includes a quinoline moiety. The synthesis typically involves multi-step organic reactions which may include:

- Quaternization of Nitrogen Heterocycles : This step involves the reaction of benzo(f)quinoline with various reactive halides.

- [3+2] Dipolar Cycloaddition : The generated ylides from quaternization react with dipolarophiles to form the desired epoxide.

The synthetic routes are designed to maximize yield and purity, often employing specific catalysts and reaction conditions .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This interaction disrupts replication and transcription processes, leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, further contributing to its biological effects .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluating various benzoquinoline derivatives found that certain compounds showed selective cytotoxicity against multiple cancer cell lines including:

- Non-small cell lung cancer (HOP–92)

- Melanoma (LOX IMVI and SK–MEL–5)

- Breast cancer (MDA–MB–468)

The most active derivatives were identified through the National Cancer Institute's 60 cell line screening program, showcasing their potential as therapeutic agents .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of microbial cellular processes similar to its action on cancer cells .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Anticancer Activity : A comprehensive evaluation of synthesized benzoquinoline derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity against leukemia cells. The structure-activity relationship (SAR) analysis provided insights into how modifications could improve efficacy .

- Electrophilic Metabolites : Research on related compounds has shown that electrophilic metabolites can bind covalently to DNA, leading to mutations that may drive carcinogenesis. This highlights the dual nature of such compounds as both potential therapeutics and agents with risks for mutagenicity .

Data Summary

Propiedades

IUPAC Name |

15-hydroxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(15),2,4,7,9,11(13)-hexaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO3/c15-10-9-6-2-1-5-14-8(6)4-3-7(9)12-13(17-12)11(10)16/h1-5,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEOKVQGQXEZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC=C3C(=C(C(=O)C4=C3O4)O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922899 | |

| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119239-65-5 | |

| Record name | Benzo(f)quinoline-9,10-diol-7,8-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.